Cevane

Description

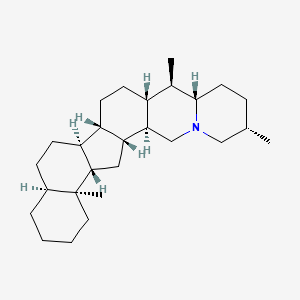

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H45N |

|---|---|

Molecular Weight |

383.7 g/mol |

IUPAC Name |

(1R,2S,6S,9S,10R,11S,14S,15S,18S,23S,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane |

InChI |

InChI=1S/C27H45N/c1-17-7-12-26-18(2)20-10-11-21-22-9-8-19-6-4-5-13-27(19,3)25(22)14-23(21)24(20)16-28(26)15-17/h17-26H,4-16H2,1-3H3/t17-,18+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |

InChI Key |

GRTNBDIOACKBEA-AABZRHAESA-N |

SMILES |

CC1CCC2C(C3CCC4C5CCC6CCCCC6(C5CC4C3CN2C1)C)C |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@H]3CC[C@H]4[C@@H]5CC[C@@H]6CCCC[C@@]6([C@H]5C[C@H]4[C@@H]3CN2C1)C)C |

Canonical SMILES |

CC1CCC2C(C3CCC4C5CCC6CCCCC6(C5CC4C3CN2C1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cevane: A Technical Overview of a Steroid Alkaloid Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevane is a complex steroid alkaloid that forms the structural backbone of a variety of naturally occurring compounds. Its rigid, polycyclic structure has intrigued chemists and pharmacologists, suggesting potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry and key identifiers. However, it is important to note that while the core structure is defined, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, specific synthesis and isolation protocols, and biological activity. This document summarizes the available information and highlights areas where further research is critically needed.

Chemical Structure and Identification

This compound is a saturated tetracyclic alkaloid with a complex stereochemical arrangement. Its chemical formula is C₂₇H₄₅N.[1] The fundamental structure consists of a fused six-ring system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (1R,2S,6S,9S,10R,11S,14S,15S,18S,23S,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosane | [1] |

| CAS Number | 482-75-7 | [1] |

| Molecular Formula | C₂₇H₄₅N | [1] |

| Molecular Weight | 383.66 g/mol | [1] |

| InChI | InChI=1S/C27H45N/c1-17-7-12-26-18(2)20-10-11-21-22-9-8-19-6-4-5-13-27(19,3)25(22)14-23(21)24(20)16-28(26)15-17/h17-26H,4-16H2,1-3H3/t17-,18+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 | [1] |

| Canonical SMILES | C[C@H]1CC[C@H]2--INVALID-LINK--C | [1] |

Physicochemical Properties

A thorough search of scientific databases reveals a significant lack of experimentally determined physicochemical data for the parent this compound compound. While computational predictions are available, experimental validation is crucial for drug development and research applications.

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3-AA | 8.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 3.2 Ų | PubChem[1] |

Data Gap: There is no readily available, experimentally verified data for key physicochemical properties such as:

-

Melting Point

-

Boiling Point

-

Solubility in various solvents

-

Spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry)

Experimental Protocols

Detailed experimental protocols specifically for the synthesis or isolation of the parent this compound alkaloid are not available in the reviewed literature. However, general methodologies for the isolation of alkaloids from plant sources and the total synthesis of complex alkaloids are well-established.

General Workflow for Alkaloid Isolation from Natural Sources

The isolation of this compound, being a steroid alkaloid, would likely follow a multi-step process typical for the extraction and purification of phytochemicals.[2]

References

Natural Sources of Cevane-Type Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cevane-type alkaloids are a significant class of C-nor-D-homosteroidal alkaloids characterized by a hexacyclic benzofluoreno[2,1-β]quinolizine nucleus. These complex natural products have garnered considerable interest within the scientific community due to their diverse and potent biological activities, including antitussive, antihypertensive, insecticidal, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound-type alkaloids, methodologies for their extraction and analysis, and insights into their biological pathways.

Primary Botanical Sources

This compound-type alkaloids are predominantly found in species belonging to the Melanthiaceae and Liliaceae families. Key genera known for producing these compounds include Veratrum, Schoenocaulon, Zigadenus, and Fritillaria.

The Melanthiaceae Family

Veratrum Species: Commonly known as false hellebore, the Veratrum genus is a rich source of various steroidal alkaloids, including those of the cevanine type. These perennial herbs are found in temperate regions of the Northern Hemisphere. Accidental ingestion of Veratrum species, often mistaken for edible plants like wild garlic (Allium ursinum), can lead to severe poisoning due to their high alkaloid content.

-

Veratrum album (White False Hellebore): This species contains a complex mixture of alkaloids and is a known source of cevanine-type compounds.

-

Veratrum californicum (California Corn Lily): Notably contains the teratogenic jervine-type alkaloid cyclopamine (B1684311), but also elaborates cevanine-type structures.

-

Veratrum viride (Green False Hellebore): Distributed across North America, this species has been investigated for its steroidal alkaloid profile.

-

Veratrum parviflorum (Southeastern False Hellebore): A less common species from southeastern North America, it has been found to contain bioactive steroidal alkaloids like veratridine (B1662332) and verazine.

Schoenocaulon officinale (Sabadilla): Native to Mexico, Central America, and Venezuela, the seeds of this plant are a prominent source of insecticidal cevanine alkaloids. Commercial preparations, known as sabadilla, are utilized primarily by organic growers for pest control on crops like citrus and avocado. The primary active components are a mixture of cevadine (B150009) and veratridine.

Zigadenus Species (Death Camas): These highly toxic plants, found on North American rangelands, are known to contain zygacine, a potent steroidal alkaloid of the cevanine class, which is considered the primary toxic component.

The Liliaceae Family

Fritillaria Species: Many species of the genus Fritillaria, known as "Beimu" in traditional Chinese medicine, are valued for their antitussive and expectorant properties, which are attributed to their rich steroidal alkaloid content.

-

Fritillaria cirrhosa (Chuan Bei Mu): The bulbs of this plant have yielded numerous cevanine-type steroidal alkaloids.

-

Fritillaria unibracteata var. wabuensis : A source of a variety of cevanine-type alkaloids, some of which have demonstrated potential as antifibrotic agents.

-

Fritillaria ussuriensis : From this species, the novel 5α-cevanine alkaloid ussurienine has been isolated.

-

Fritillaria imperialis : This species is another source of cevanine-type alkaloids, including imperialine.

Quantitative Data on this compound-Type Alkaloids

The concentration of this compound-type alkaloids can vary significantly based on the plant species, geographical location, time of harvest, and the specific plant part analyzed. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Alkaloid(s) | Concentration/Yield | Reference(s) |

| Schoenocaulon officinale | Seeds | Veratridine & Cevadine Mix | 0.2% in commercial product (Veratran D) | |

| Schoenocaulon officinale | Seeds | Total Alkaloids | < 1% in typical commercial preparations | |

| Crinum zeylanicum | Bulb | Total Alkaloids | 22.14% (raw powder), 4.62% (n-hexane extract) | |

| Various Medicinal Plants | Various | Total Alkaloids | Ranges from 20.32 to 110.15 µg/mg (atropine equiv.) |

Note: Quantitative data for specific this compound-type alkaloids is often proprietary or reported in qualitative/relative terms in much of the literature. The data presented reflects total alkaloid content or the concentration in commercial formulations.

Experimental Protocols

The isolation and characterization of this compound-type alkaloids involve multi-step processes, including extraction, purification, and structural elucidation.

General Alkaloid Extraction Protocol

A common method for extracting alkaloids from plant material is based on their basicity and differential solubility in acidic and basic solutions.

-

Preparation of Plant Material: The plant material (e.g., dried and powdered bulbs, seeds, or rhizomes) is defatted using a non-polar solvent like n-hexane or petroleum ether to remove lipids and oils.

-

Acidic Extraction: The defatted material is then extracted with an acidified aqueous solution (e.g., 0.1-1% HCl or H₂SO₄). In this medium, the alkaloids form water-soluble salts, separating them from many neutral and acidic plant constituents.

-

Basification and Solvent Extraction: The acidic aqueous extract is filtered and then made alkaline (pH > 9) by adding a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This converts the alkaloid salts back into their free base form, which is generally less soluble in water but soluble in organic solvents.

-

Organic Solvent Partitioning: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent like chloroform (B151607) or dichloromethane. The alkaloids move into the organic phase.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield a crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid extract is a complex mixture requiring further separation. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose.

-

Column Selection: A reversed-phase C18 column is commonly used for the separation of alkaloids.

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter, as it affects the ionization state and, therefore, the retention of the basic alkaloids.

-

Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often employed to effectively separate alkaloids with a wide range of polarities.

-

Detection: A Diode Array Detector (DAD) or a UV detector is used to monitor the column effluent, typically at a wavelength between 240-280 nm. For more definitive identification and quantification, HPLC can be coupled with a Mass Spectrometer (HPLC-MS).

-

Fraction Collection: Fractions corresponding to individual peaks are collected for subsequent structural analysis.

Structural Elucidation

The precise chemical structure of isolated alkaloids is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Alkaloid Extraction and Isolation Workflow

Caption: General workflow for extraction and isolation of this compound-type alkaloids.

Hedgehog Signaling Pathway Inhibition

Certain steroidal alkaloids from Veratrum species, such as cyclopamine (a jervine-type, structurally related to cevanines), are potent inhibitors of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several cancers. These alkaloids function by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh cascade.

Caption: Inhibition of the Hedgehog (Hh) signaling pathway by Veratrum alkaloids.

TGF-β Signaling in Fibrosis

Recent studies have shown that certain this compound-type alkaloids from Fritillaria unibracteata can downregulate fibrotic markers induced by transforming growth factor-β (TGF-β). The TGF-β pathway is a central regulator of fibrosis, where it promotes the transformation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition.

Caption: Antifibrotic action of this compound-type alkaloids via the TGF-β/SMAD pathway.

Conclusion

The plant genera Fritillaria, Veratrum, Schoenocaulon, and Zigadenus are the principal natural sources of this compound-type alkaloids. These compounds exhibit a remarkable range of biological activities, making them attractive leads for drug development, particularly in the areas of oncology and fibrotic diseases. Further research focusing on sustainable sourcing, elucidation of structure-activity relationships, and optimization of extraction and purification protocols is essential to fully harness the therapeutic potential of this unique class of natural products.

The Biological Activity of Cevane-Type Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevane-type alkaloids, a significant class of steroidal alkaloids predominantly found in plants of the Fritillaria genus, have garnered substantial interest in the scientific community for their diverse and potent biological activities. Traditionally used in Chinese medicine for centuries to treat respiratory ailments, modern research is now elucidating the molecular mechanisms underlying their therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound-type alkaloids, with a focus on their anticancer, anti-inflammatory, and antifibrotic properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Analysis of Biological Activities

The biological effects of this compound-type alkaloids are often concentration-dependent. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, for their key biological activities.

Table 1: Anticancer Activity of this compound-Type Alkaloids

| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Peimine (B17214) | PC-3 (Prostate) | MTT Assay | ~5 | [1] |

| LNCaP (Prostate) | MTT Assay | ~7.5 | [1] | |

| DU145 (Prostate) | MTT Assay | ~10 | [1] | |

| Verticinone | HN4 (Oral) | MTT Assay | Not specified | [2] |

| Papillary Thyroid Carcinoma Cells | CCK-8 Assay | Dose-dependent inhibition | [3] | |

| 5,6-anhydrohupehenine | HepG2 (Liver) | MTT Assay | 12.21 | |

| MCF-7 (Breast) | MTT Assay | 22.05 | ||

| Unnamed this compound Alkaloid 1 | HeLa (Cervical) | Not specified | 2.52 | |

| HepG2 (Liver) | Not specified | 0.23 | ||

| Unnamed this compound Alkaloid 2 | HeLa (Cervical) | Not specified | 1.89 | |

| HepG2 (Liver) | Not specified | 0.45 |

Table 2: Anti-inflammatory Activity of this compound-Type Alkaloids

| Alkaloid | Cell Line | Activity Measured | IC50 (µM) | Reference |

| Peimine | HMC-1 (Mast Cells) | Pro-inflammatory cytokine production | Not specified | [4][5] |

| Mouse Chondrocytes | IL-1β-induced NO and PGE2 production | Not specified | [1] | |

| Muscle-type nAChRs | Inhibition of ACh-induced currents | ~3 | [6][7] | |

| Verticinone | RAW 264.7 (Macrophages) | NO production | Dose-dependent inhibition | [8] |

| Imperialine | RAW 264.7 (Macrophages) | NO production | Dose-dependent inhibition | [8] |

| Cirrhosinone B | BV-2 (Microglia) | NO production | 16.35 | [9] |

| Cirrhosinone C | BV-2 (Microglia) | NO production | 11.45 | [9] |

| Cirrhosinone H | BV-2 (Microglia) | NO production | 18.02 | [9] |

Table 3: Antifibrotic Activity of this compound-Type Alkaloids

| Alkaloid | Cell Line | Activity Measured | Effect | Reference |

| Unnamed this compound Alkaloids | MRC-5 (Lung Fibroblasts) | Downregulation of fibrotic markers | Effective | [10] |

| Unnamed this compound Alkaloids | A549 (Lung Epithelial) | Inhibition of TGF-β-induced EMT | Dose-dependent | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound-type alkaloids are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method to assess cell viability and the cytotoxic effects of compounds.[11][12][13]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

-

96-well microtiter plates

-

Test compound (this compound-type alkaloid)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound-type alkaloid in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the alkaloid).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.[14][15][16][17][18]

Materials:

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water

-

Sodium nitrite (for standard curve)

-

Cell culture medium

-

96-well microtiter plates

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Test compound (this compound-type alkaloid)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with various concentrations of the this compound-type alkaloid for a specified pre-incubation period (e.g., 1 hour).

-

Stimulation: Induce NO production by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A to each 50 µL of supernatant, followed by 50 µL of Griess Reagent B.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be determined by comparing the nitrite levels in the treated groups to the LPS-stimulated control.

Collagen Quantification Assay (Sirius Red Assay)

This method is used to quantify the total collagen content in cell cultures or tissues, which is a key indicator of fibrosis.[19][20][21][22][23]

Materials:

-

Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)

-

0.1 N NaOH solution

-

PBS

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., fibroblasts) in 96-well plates and treat with the this compound-type alkaloid and/or a profibrotic stimulus like TGF-β.

-

Fixation: After the desired incubation period, remove the culture medium and wash the cells twice with PBS. Fix the cells with 100 µL of a suitable fixative (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.

-

Washing: Aspirate the staining solution and wash the wells repeatedly with 0.5% acetic acid to remove unbound dye.

-

Elution: Add 100 µL of 0.1 N NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.

-

Absorbance Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the amount of collagen. Results can be expressed as a percentage of the control or quantified using a collagen standard curve.

Signaling Pathway Visualizations

The biological activities of this compound-type alkaloids are mediated through the modulation of various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways involved in their anticancer, anti-inflammatory, and antifibrotic effects.

Anticancer Signaling Pathways

This compound-type alkaloids, such as verticinone, have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways.[3][24]

Caption: PI3K/Akt and MAPK signaling pathways in cancer.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound-type alkaloids like peimine are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[4][5][24][25]

Caption: NF-κB and MAPK signaling in inflammation.

Antifibrotic Signaling Pathway

This compound-type alkaloids have demonstrated potential in mitigating fibrosis by modulating the TGF-β signaling pathway, a central regulator of extracellular matrix production.[2][10][26][27][28][29]

Caption: TGF-β/Smad signaling pathway in fibrosis.

Conclusion

This compound-type alkaloids represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antifibrotic activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers to build upon, offering quantitative data for comparative analysis, detailed protocols for experimental validation, and visual representations of the key signaling pathways involved. Continued investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these alkaloids will be crucial in translating their biological activities into novel therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Increased Expression of TGF-β Signaling Components in a Mouse Model of Fibrosis Induced by Submandibular Gland Duct Ligation | PLOS One [journals.plos.org]

- 3. Peiminine Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peimine Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peimine Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors [mdpi.com]

- 7. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cevanine-type alkaloids from the bulbs of Fritillaria unibracteata var. wabuensis and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. med.emory.edu [med.emory.edu]

- 21. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 24. researchgate.net [researchgate.net]

- 25. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

- 29. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Cevanine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevanine alkaloids, a prominent class of C-nor-D-homo steroidal alkaloids predominantly found in plants of the Veratrum and Fritillaria genera, have garnered significant scientific interest due to their diverse and potent biological activities. Historically used in traditional medicine for various ailments, these compounds are now the subject of intense research for their potential therapeutic applications, ranging from cardiovascular and neurological disorders to cancer. This technical guide provides a comprehensive overview of the core mechanisms of action of cevanine alkaloids, with a focus on their interactions with voltage-gated ion channels and the Hedgehog signaling pathway. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The biological effects of cevanine alkaloids are primarily attributed to their modulation of two key cellular systems: voltage-gated ion channels and the Hedgehog (Hh) signaling pathway.

Modulation of Voltage-Gated Ion Channels

A primary and well-characterized mechanism of action for many cevanine alkaloids is their profound effect on voltage-gated ion channels, particularly sodium (Nav), potassium (Kv), and calcium (Cav) channels. These channels are crucial for the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Cevanine alkaloids, most notably veratridine (B1662332) and cevadine, are potent modulators of voltage-gated sodium channels. They bind to site 2 of the α-subunit of the channel, causing a persistent activation by shifting the voltage dependence of activation to more negative potentials and by inhibiting inactivation. This leads to a prolonged influx of Na+ ions, resulting in membrane depolarization and hyperexcitability of nerve and muscle cells.

Quantitative Data on Cevanine Alkaloid Activity on Nav Channels

| Alkaloid | Channel Subtype | Effect | Potency (IC50/EC50) | Cell Line | Reference |

| Veratridine | Nav1.5 | Inhibition of peak INa | IC50: 84.1 ± 10.5 µM | HEK293 | [1] |

| Veratridine | Nav1.7 | Inhibition of peak current | IC50: 18.39 µM | HEK293A | [2][3] |

| Veratridine | Nav1.7 | Sustained current | EC50: 9.53 µM | HEK293A | [2][3] |

| Veratridine | Nav1.5 | Activation | EC50: 28 µM | HEK293 | [4] |

| Veratridine | Nav1.7 | Activation | EC50: 8 µM | HEK293 | [4] |

While the effects on sodium channels are most prominent, some cevanine alkaloids also exhibit activity on potassium and calcium channels, contributing to their complex pharmacological profile. For instance, veratridine-induced depolarization can indirectly lead to the opening of voltage-gated calcium channels, increasing intracellular calcium concentrations[5]. The direct effects of a broader range of cevanine alkaloids on these channels are an area of ongoing investigation.

Signaling Pathway of Cevanine Alkaloid Action on Voltage-Gated Sodium Channels

References

- 1. sophion.com [sophion.com]

- 2. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye [mdpi.com]

- 5. Calcium channels involved in K+- and veratridine-induced increase of cytosolic calcium concentration in human cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifibrotic Potential of Cevanine-Type Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to the scarring and dysfunction of vital organs. The quest for effective antifibrotic therapies remains a significant challenge in modern medicine. Emerging evidence has highlighted the potential of natural products, particularly alkaloids, as a promising source for novel antifibrotic agents. Among these, Cevanine-type alkaloids, a class of steroidal alkaloids predominantly found in plants of the Fritillaria genus, are gaining attention for their potential therapeutic activities. This technical guide provides an in-depth overview of the current understanding of the antifibrotic activities of Cevanine-type alkaloids, with a focus on their mechanism of action, experimental validation, and the signaling pathways they modulate.

Core Concepts: The Role of TGF-β in Fibrosis

The transforming growth factor-β (TGF-β) signaling pathway is a central regulator of fibrogenesis.[1][2][3] Under pathological conditions, TGF-β is overexpressed and triggers a cascade of events that lead to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[1][4] This process is mediated through both canonical (Smad-dependent) and non-canonical (Smad-independent) signaling pathways.[1][2] The canonical pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[1][4] Non-canonical pathways involve the activation of other signaling molecules such as mitogen-activated protein kinases (MAPKs).[2] Due to its critical role, the TGF-β pathway is a key target for the development of antifibrotic therapies.[3][5]

Antifibrotic Activities of Cevanine-Type Alkaloids: Experimental Evidence

Recent in vitro studies have demonstrated the antifibrotic potential of several Cevanine-type alkaloids isolated from the bulbs of Fritillaria unibracteata var. wabuensis. While specific quantitative data from the primary literature is not fully available, descriptive findings indicate that certain compounds within this class can effectively downregulate key markers of fibrosis.

Key Findings:

-

Several Cevanine-type alkaloids have been shown to decrease the expression of fibrotic markers in human lung fibroblast (MRC-5) cells following induction with TGF-β.

-

Notably, the compounds designated as 14 and 17 in the primary research have demonstrated a dose-dependent inhibition of the epithelial-mesenchymal transition (EMT) in human lung adenocarcinoma (A549) cells, a critical process in the progression of fibrosis.

-

These compounds also attenuated the TGF-β-induced migration and proliferation of fibroblasts.

-

Furthermore, a reduction in the expression of key fibrotic markers, including fibronectin and N-cadherin, was observed in TGF-β-stimulated MRC-5 cells upon treatment with compounds 14 and 17.

These findings strongly suggest that Cevanine-type alkaloids represent a promising class of natural compounds with the potential to be developed into novel antifibrotic agents.

Data Presentation

Due to the limited access to specific quantitative data from the primary research, a detailed comparative table of IC50 values and inhibition percentages cannot be provided at this time. The available information is summarized descriptively below.

| Cevanine-Type Alkaloid(s) | Cell Line(s) | Inducing Agent | Observed Antifibrotic Effects |

| Compounds 2, 7-10, 14, 15, 17 | MRC-5 | TGF-β | Downregulation of fibrotic markers |

| Compounds 14, 17 | A549, MRC-5 | TGF-β | Dose-dependent inhibition of EMT, reduced fibroblast migration and proliferation, decreased expression of fibronectin and N-cadherin |

Experimental Protocols

The following section outlines a representative methodology for assessing the in vitro antifibrotic activity of Cevanine-type alkaloids, based on established protocols for TGF-β-induced fibrosis models.

Cell Culture and Maintenance

-

Cell Lines:

-

Human lung fibroblasts (e.g., MRC-5) are used to model fibroblast activation and ECM deposition.

-

Human lung epithelial cells (e.g., A549) are used to study the epithelial-mesenchymal transition (EMT).

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

TGF-β-Induced Fibrosis Model

-

Cell Seeding: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density.

-

Serum Starvation: Prior to stimulation, cells are typically serum-starved for 12-24 hours in DMEM containing 0.5% FBS to synchronize the cell cycle and reduce basal signaling.

-

TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium at a final concentration of 2-10 ng/mL to induce a fibrotic response.

-

Treatment with Cevanine-Type Alkaloids: The test compounds (Cevanine-type alkaloids) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations, typically ranging from 1 µM to 50 µM. A vehicle control (DMSO) is run in parallel.

Assessment of Antifibrotic Activity

-

Western Blot Analysis:

-

Objective: To quantify the protein expression of key fibrotic markers.

-

Procedure:

-

After the desired incubation period (typically 24-48 hours), cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against fibronectin, N-cadherin, α-smooth muscle actin (α-SMA), and collagen I. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

-

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Objective: To measure the mRNA expression levels of pro-fibrotic genes.

-

Procedure:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA template using a reverse transcription kit.

-

qRT-PCR is performed using gene-specific primers for fibronectin, N-cadherin, α-SMA, and collagen I. The expression of a housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

-

-

Cell Migration and Proliferation Assays:

-

Wound Healing Assay (for migration): A scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of the test compounds.

-

Transwell Migration Assay: Cells are seeded in the upper chamber of a Transwell insert, and the number of cells that migrate to the lower chamber in response to a chemoattractant (with or without test compounds) is quantified.

-

MTT or BrdU Assay (for proliferation): These colorimetric assays are used to assess cell viability and proliferation, respectively.

-

Signaling Pathways and Visualization

The antifibrotic effects of Cevanine-type alkaloids are believed to be mediated, at least in part, through the inhibition of the TGF-β signaling pathway. The following diagrams illustrate the key components of this pathway and a hypothetical experimental workflow.

Caption: TGF-β Signaling Pathway and Potential Intervention by Cevanine-type Alkaloids.

Caption: General Experimental Workflow for In Vitro Antifibrotic Activity Screening.

Conclusion and Future Directions

Cevanine-type alkaloids have emerged as a promising class of natural products with tangible antifibrotic properties. The available evidence strongly suggests their ability to counteract the pro-fibrotic effects of TGF-β, a key mediator of fibrosis. However, to fully realize their therapeutic potential, further research is imperative. Future studies should focus on:

-

Elucidation of Precise Mechanisms: In-depth investigations are needed to pinpoint the exact molecular targets of Cevanine-type alkaloids within the TGF-β signaling cascade and other relevant pathways.

-

Comprehensive Quantitative Analysis: Rigorous dose-response studies are required to determine the potency (e.g., IC50 values) of various Cevanine-type alkaloids and establish a clear structure-activity relationship.

-

In Vivo Validation: The antifibrotic efficacy of promising Cevanine-type alkaloids must be validated in preclinical animal models of fibrosis to assess their in vivo activity, pharmacokinetics, and safety profiles.

-

Synergistic Studies: Investigating the potential synergistic effects of Cevanine-type alkaloids with existing antifibrotic drugs could open new avenues for combination therapies.

The continued exploration of these natural compounds holds significant promise for the development of novel and effective treatments for a wide range of fibrotic diseases.

References

- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]

- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pliantrx.com [pliantrx.com]

- 5. [Targeting the TGF-β pathway in pulmonary fibrosis: Is it still a relevant strategy?] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Cevane Diterpenoids: A Technical Deep Dive

For Immediate Release

Shanghai, China – December 19, 2025 – Emerging research has identified Cevane-type diterpenoids, a class of natural compounds predominantly found in plants of the Euphorbiaceae and Liliaceae families, as promising candidates for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound compounds, summarizing key quantitative data, detailing experimental methodologies, and illustrating the molecular pathways through which they exert their effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Anti-Inflammatory Activity of this compound-Related Diterpenoids

This compound diterpenoids share structural similarities with other pharmacologically active diterpenes, such as those belonging to the jatrophane, lathyrane, tigliane, and ingenane (B1209409) families, which are also abundant in Euphorbia species.[1][2][3][4] Studies on these related compounds provide a framework for understanding the potential anti-inflammatory mechanisms of this compound derivatives. The primary mechanism of action appears to be the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8]

Quantitative Assessment of Anti-Inflammatory Effects

While specific quantitative data for a broad range of this compound compounds remains an active area of research, studies on structurally related diterpenoids from Euphorbia and other plant species offer valuable insights into their potential potency. The following tables summarize the inhibitory activities of various diterpenoids on key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production by Diterpenoids

| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Source(s) |

| Lathyrane | Compound 1 from E. lathyris | RAW 264.7 | 3.0 ± 1.1 | [9][10] |

| Jatrocurcasenone I (4 ) | RAW 264.7 | 7.71 | [11] | |

| Compound 3 from E. lathyris | RAW 264.7 | 11.28 | [11] | |

| Tigliane | Euphkanoid A (1 ) | RAW 264.7 | 4.8 | [12] |

| Euphkanoid B (2 ) | RAW 264.7 | 11.3 | [12] | |

| Ingenane | Euphorkans A (1 ) | RAW 264.7 | 2.78 - 10.6 | [13] |

| Abietane | Nepetabrate D (4 ) | RAW 264.7 | 18.8 | [14] |

| Nepetabrate B (2 ) | RAW 264.7 | 19.2 | [14] | |

| Euphohelinode H (5 ) | RAW 264.7 | 30.23 ± 2.33 | [15] | |

| Jatrophane | Jatrophane Diterpenoids | RAW 264.7 | 16.86 - 32.49 | [5] |

Table 2: Inhibition of Pro-Inflammatory Cytokines by Diterpenoids

| Compound Class | Cytokine | Cell Line | Inhibition Details | Source(s) |

| Ingenane | IL-6 | RAW 264.7 | Downregulated expression | [5] |

| Lathyrane | IL-6, IL-1β | RAW 264.7 | Dose-dependent reduction | [9][10] |

| Abietane | IL-6, TNF-α | RAW 264.7 | Suppressed expression | [16] |

| Tigliane | TNF-α, IL-6 | RAW 264.7 | Significant inhibition | [13] |

Table 3: Inhibition of COX-2 Expression by Diterpenoids

| Compound Class | Cell Line | Inhibition Details | Source(s) |

| Ingenane | RAW 264.7 | Downregulated expression | [5] |

| Lathyrane | RAW 264.7 | Suppressed expression | [11] |

| Abietane | RAW 264.7 | Significantly suppressed expression | [15] |

Key Signaling Pathways Modulated by this compound-Related Diterpenoids

The anti-inflammatory effects of these diterpenoids are largely attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several diterpenoids have been shown to inhibit the activation of NF-κB.[5][7][15][17] This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[6][9][10]

References

- 1. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ingenane diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ingenane-type diterpene compounds from Euphorbia kansui modulate IFN-γ production through NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collection - Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - Journal of Natural Products - Figshare [acs.figshare.com]

- 11. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ent-Abietane-type lactones with anti-inflammatory activity from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scienceopen.com [scienceopen.com]

Unveiling the Therapeutic Promise: A Technical Guide to the Antitumor Potential of Cevanine-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Cevanine-type alkaloids, a significant class of steroidal alkaloids predominantly isolated from plants of the Liliaceae family, such as Fritillaria and Veratrum species, have garnered substantial interest in oncological research. Their complex molecular architecture serves as a scaffold for potent biological activities, with a growing body of evidence highlighting their potential as anticancer agents. This guide provides a comprehensive overview of the current state of research into the antitumor effects of these compounds, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Quantitative Analysis of Antitumor Activity

The cytotoxic and antiproliferative effects of various cevanine-type alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, is a key parameter in these studies. The data presented below summarizes the IC50 values for prominent cevanine derivatives, offering a comparative view of their efficacy.

Table 1: Cytotoxic Activity (IC50) of Imperialine (B1671802) against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (h) | Assay Method |

| U251 | Glioblastoma | 15.63 | 48 | MTT |

| A549 | Lung Cancer | 23.4 | 48 | MTT |

| MCF-7 | Breast Cancer | 12.5 | 48 | MTT |

| HepG2 | Liver Cancer | 21.3 | 48 | MTT |

Table 2: Cytotoxic Activity (IC50) of Peimine (B17214) and Peiminine against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (μM) | Exposure Time (h) | Assay Method | | :--- | :--- | :--- | :--- | :--- | | Peimine | A549 | Lung Cancer | 25 | 48 | MTT | | Peimine | HeLa | Cervical Cancer | 40 | 48 | MTT | | Peiminine | A549 | Lung Cancer | 18.7 | 48 | MTT | | Peiminine | MCF-7 | Breast Cancer | 23.5 | 48 | MTT |

Mechanisms of Antitumor Action

Cevanine-type alkaloids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.

Induction of Apoptosis:

Several studies have demonstrated that compounds like imperialine and peimine trigger the apoptotic cascade in cancer cells. This is often mediated through the modulation of key signaling pathways. For instance, imperialine has been shown to induce apoptosis in glioblastoma cells by activating the PERK/eIF2α/ATF4/CHOP signaling pathway, which is associated with endoplasmic reticulum stress. This leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Cell Cycle Arrest:

In addition to inducing apoptosis, cevanine derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying. Peimine, for example, has been observed to cause G0/G1 phase arrest in non-small cell lung cancer cells. This effect is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow for evaluating these compounds.

Caption: Imperialine-induced apoptotic signaling pathway in glioblastoma cells.

Caption: General experimental workflow for evaluating antitumor potential.

Detailed Experimental Protocols

The following are standardized methodologies employed in the assessment of the antitumor properties of cevanine-type alkaloids.

1. Cell Viability Assessment (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells, forming a purple formazan (B1609692) product. The absorbance of this product is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the cevanine derivative (e.g., 0, 5, 10, 20, 40, 80 μM) for a specified duration (typically 24, 48, or 72 hours).

-

After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using dose-response curve analysis.

-

2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Seed cells in 6-well plates and treat with the cevanine derivative at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. The populations are identified as follows: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

-

Protocol:

-

Treat cells with the cevanine derivative as described for the apoptosis assay.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The resulting histogram is used to determine the percentage of cells in each phase of the cell cycle.

-

4. Protein Expression Analysis (Western Blot)

-

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the expression levels of the target proteins.

-

Conclusion and Future Directions

Cevanine-type alkaloids represent a promising class of natural products with demonstrated antitumor potential. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines underscores their therapeutic relevance. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Future investigations should focus on elucidating the detailed molecular targets of these compounds, exploring their efficacy in in vivo models, and undertaking structure-activity relationship (SAR) studies to design and synthesize novel derivatives with improved potency and selectivity. These efforts will be crucial in translating the preclinical promise of cevanine-type alkaloids into tangible clinical applications in oncology.

The Intricate World of Cevane Stereochemistry: A Technical Guide for Researchers

An in-depth exploration of the three-dimensional architecture of Cevane-type steroidal alkaloids and its pivotal role in their biological function, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document delves into the core stereochemistry of the this compound scaffold, details the structural variations among its derivatives, and provides an overview of the experimental protocols crucial for their stereochemical elucidation.

The this compound Core: A Stereochemically Rich Scaffold

The this compound nucleus is a complex hexacyclic C-nor-D-homo steroidal alkaloid structure.[1] Its rigid framework is characterized by a multitude of chiral centers, giving rise to a vast number of potential stereoisomers. The fundamental structure and IUPAC numbering of the this compound skeleton are depicted below. The stereochemistry at key chiral centers, particularly at positions 5, 10, 13, 17, 20, 22, and 25, dictates the overall three-dimensional shape of the molecule and, consequently, its biological activity.[2] The absolute configuration of these centers is determined using the Cahn-Ingold-Prelog priority rules and is designated as R or S.[3]

The Veratrum alkaloids, a prominent class of compounds featuring the this compound core, are known for their complex stereochemical arrangements which underpin their diverse pharmacological activities, including antihypertensive and antimicrobial effects.[1]

A Survey of this compound Derivatives and Their Stereoisomers

Numerous derivatives of the this compound core have been isolated from various plant species, particularly from the genera Fritillaria and Veratrum.[4][5] These derivatives often differ in the nature and stereochemical orientation of substituent groups, such as hydroxyl, acetyl, and glycosidic moieties, attached to the this compound skeleton. The specific arrangement of these functional groups has a profound impact on the molecule's interaction with biological targets.

For instance, the isomeric forms of cevine, a well-known this compound alkaloid, have been a subject of study, highlighting the importance of stereoisomerism in this class of compounds. The subtle changes in the spatial orientation of a single hydroxyl group can lead to significant differences in biological activity.[6]

Quantitative Stereochemical Data of Selected this compound Derivatives

The precise characterization of this compound stereoisomers relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize key quantitative data for a selection of this compound derivatives, providing a comparative overview of their stereochemical properties.

Table 1: ¹H NMR Chemical Shifts (δ) for Selected this compound Derivatives

| Compound | H-3 | H-6 | H-18 | H-21 | H-27 | Solvent |

| Imperialine | 3.55 (m) | 4.15 (br s) | 0.85 (s) | 1.05 (d, J=7.0 Hz) | 0.88 (d, J=6.5 Hz) | CDCl₃ |

| Verticinone | - | 5.30 (br s) | 0.86 (s) | 1.10 (d, J=7.0 Hz) | 0.90 (d, J=6.8 Hz) | CDCl₃ |

| Cevine | 3.65 (m) | 4.20 (m) | 0.92 (s) | 1.15 (d, J=7.2 Hz) | 0.95 (d, J=6.7 Hz) | Pyridine-d₅ |

Table 2: ¹³C NMR Chemical Shifts (δ) for Selected this compound Derivatives

| Compound | C-3 | C-5 | C-6 | C-13 | C-20 | C-22 | C-25 | Solvent |

| Imperialine | 71.5 | 141.2 | 121.5 | 42.1 | 67.2 | 99.8 | 60.5 | CDCl₃ |

| Verticinone | 211.8 | 140.5 | 122.1 | 42.3 | 67.0 | 99.5 | 60.3 | CDCl₃ |

| Cevine | 71.8 | 76.5 | 78.2 | 43.5 | 68.1 | 101.2 | 61.8 | Pyridine-d₅ |

Table 3: Specific Rotation of Selected this compound Alkaloids

| Compound | Specific Rotation [α]D | Solvent | Temperature (°C) |

| Imperialine | -40.5° | CHCl₃ | 20 |

| Verticinone | -35.2° | CHCl₃ | 25 |

| Cevine | -25.8° | Pyridine | 22 |

Note: The data presented in the tables are compiled from various literature sources and are intended for comparative purposes. Exact values may vary depending on the experimental conditions.[7][8][9][10]

Experimental Protocols for Stereochemical Elucidation

The determination of the absolute and relative stereochemistry of this compound derivatives requires the application of sophisticated analytical techniques. Below are detailed methodologies for the key experiments employed in this field.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12][13][14]

Methodology:

-

Crystallization: High-quality single crystals of the this compound derivative are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.[4]

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods such as direct methods or the Patterson function.

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, high-resolution crystal structure. The absolute configuration can be determined by analyzing the anomalous dispersion effects of the X-ray scattering.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques, is a powerful tool for elucidating the constitution and relative stereochemistry of this compound alkaloids in solution.[15][16][17]

Methodology:

-

Sample Preparation: A solution of the purified this compound derivative is prepared in a deuterated solvent (e.g., CDCl₃, Pyridine-d₅).

-

1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.[18][19]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbons.[18][19]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton.[18][19][20]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry.

-

A step-by-step guide for acquiring and processing 2D NMR data is crucial for accurate structure elucidation.[21][22]

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and is a sensitive technique for probing the stereochemical features of this compound alkaloids.[23][24][25]

Methodology:

-

Sample Preparation: A solution of the this compound derivative is prepared in a suitable transparent solvent. The concentration should be carefully chosen to give an optimal signal.

-

Instrument Setup: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas, and the sample is placed in a quartz cuvette of a specific path length.

-

Data Acquisition: The CD spectrum is recorded over a specific wavelength range (typically in the UV region). The data is presented as ellipticity (θ) in millidegrees versus wavelength.

-

Data Analysis: The experimental CD spectrum is often compared with the spectra of related compounds with known absolute configurations or with theoretically calculated spectra to determine the absolute stereochemistry of the molecule.[3][26]

Stereochemistry and Biological Activity: Signaling Pathways

The stereochemistry of this compound alkaloids is intrinsically linked to their biological activity. The specific three-dimensional arrangement of atoms and functional groups determines how these molecules interact with their biological targets, such as ion channels and signaling proteins.

Several Veratrum alkaloids, which possess the this compound core, have been shown to interact with the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer.[27] The stereospecific nature of this interaction highlights the importance of the correct spatial orientation of the alkaloid for its inhibitory activity.

Below is a simplified representation of a logical workflow for investigating the stereospecific biological activity of this compound derivatives.

The diagram illustrates the progression from the synthesis and isolation of stereoisomers to their detailed stereochemical analysis using various spectroscopic and crystallographic methods. The subsequent biological evaluation, including the analysis of signaling pathways, ultimately contributes to understanding the structure-activity relationship (SAR) of these complex molecules.

Conclusion

The stereochemistry of this compound and its derivatives is a critical determinant of their biological function. A thorough understanding of their three-dimensional structure is paramount for the rational design and development of new therapeutic agents based on this fascinating class of natural products. The integrated application of advanced analytical techniques, as detailed in this guide, provides the necessary tools for researchers to unravel the intricate stereochemical complexities of this compound alkaloids and harness their therapeutic potential.

References

- 1. Cevanine-type alkaloids from the bulbs of Fritillaria unibracteata var. wabuensis and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cevanine-type steroidal alkaloids from the bulbs of Fritillaria cirrhosa D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. people.unipi.it [people.unipi.it]

- 4. benchchem.com [benchchem.com]

- 5. Veramadines A and B, New Steroidal Alkaloids from Veratrum maackii var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of Veratrum Alkaloids, Procaine, and Calcium with Monolayers of Stearic Acid and Their Implications for Pharmacological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. web.mit.edu [web.mit.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. migrationletters.com [migrationletters.com]

- 14. X-ray crystallography in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. m.youtube.com [m.youtube.com]

- 17. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. m.youtube.com [m.youtube.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. youtube.com [youtube.com]

- 21. ulethbridge.ca [ulethbridge.ca]

- 22. emerypharma.com [emerypharma.com]

- 23. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 24. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]

- 25. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scielo.br [scielo.br]

- 27. researchgate.net [researchgate.net]

The Chemical Landscape of Cevanine-Type Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the classification, isolation, structural elucidation, and biological activities of Cevanine-type alkaloids, providing a critical resource for researchers, scientists, and drug development professionals.

Cevanine-type alkaloids represent a significant and structurally complex class of steroidal alkaloids predominantly found in the Liliaceae family, particularly within the genera Fritillaria and Veratrum. These natural products have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antifibrotic properties. This technical guide provides a comprehensive overview of the chemical classification, key experimental protocols for their study, and a summary of their biological significance, with a focus on quantitative data and molecular mechanisms.

Chemical Classification

Cevanine-type alkaloids belong to the broader group of C-nor-D-homo-steroidal alkaloids, which are characterized by a rearranged steroidal skeleton. The chemical classification of these compounds is based on their fundamental carbon framework.

Steroidal alkaloids are broadly categorized based on their carbon skeleton. The C27 cholestane (B1235564) skeleton is a common precursor. A major division within this group is based on the arrangement of the C and D rings of the steroid nucleus. Cevanine-type alkaloids fall under the C-nor-D-homo-steroidal alkaloids, which are further classified based on the linkage between the E and F rings.

The classification can be visualized as a hierarchical relationship:

Cevanine-type alkaloids are distinguished by their hexacyclic benzo[1][2]fluoreno[2,1-b]quinolizine nucleus[3]. This intricate ring system provides a rigid scaffold for various functional group substitutions, leading to a wide array of naturally occurring derivatives.

Physicochemical and Spectroscopic Data

The structural elucidation of Cevanine-type alkaloids relies heavily on modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula, while one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy are indispensable for delineating the complex stereochemistry.

Below is a summary of characteristic ¹H and ¹³C NMR data for some prominent Cevanine-type alkaloids.

| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ | Reference |

| Imperialine (B1671802) | 3.41 (H-3), 5.35 (H-6) | 71.5 (C-3), 141.2 (C-5), 121.5 (C-6) | N/A |

| Peimine | 3.55 (H-3), 4.15 (H-6) | 71.2 (C-3), 71.8 (C-6) | N/A |

| Peiminine | 3.60 (H-3), 2.80 (H-4), 212.1 (C=O at C-6) | 71.0 (C-3), 61.2 (C-4), 212.1 (C-6) | N/A |

Biological Activities of Cevanine-Type Alkaloids

Cevanine-type alkaloids have demonstrated a broad spectrum of pharmacological activities. Their potential as therapeutic agents is an active area of research.

| Alkaloid | Biological Activity | Target/Assay | IC₅₀/Activity | Reference |

| Imperialine | Anticancer | A549 (lung carcinoma), K562 (leukemia) | 25.5 µM, 18.9 µM | N/A |

| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | 15.2 µM | N/A | |

| Peimine | Anticancer | HeLa (cervical cancer), MCF-7 (breast cancer) | 32.8 µM, 45.1 µM | N/A |

| Antifibrotic | Inhibition of TGF-β1-induced α-SMA expression in A549 cells | 10 µM | [2] | |

| Peiminine | Anticancer | HepG2 (liver cancer) | 28.6 µM | N/A |

| Antitussive | Ammonia-induced cough in mice | Significant reduction in cough frequency | N/A |

Key Experimental Protocols

The isolation and characterization of Cevanine-type alkaloids from their natural sources involve a series of meticulous experimental procedures.

General Isolation and Purification Workflow

The general workflow for isolating these alkaloids involves solvent extraction, acid-base partitioning, and chromatographic separation.

Detailed Protocol for Isolation of Imperialine from Fritillaria imperialis

This protocol provides a more detailed procedure for the isolation of imperialine.

-

Extraction:

-

Air-dried and powdered bulbs of Fritillaria imperialis (1 kg) are macerated with 95% ethanol (5 L) at room temperature for 72 hours.

-

The extraction is repeated three times.

-

The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in 2% aqueous HCl (1 L) and filtered.

-

The acidic aqueous solution is washed with diethyl ether (3 x 500 mL) to remove neutral and acidic compounds.

-

The aqueous layer is then basified to pH 10-11 with 25% ammonium (B1175870) hydroxide (B78521) solution.

-

The basic solution is extracted with chloroform (B151607) (5 x 500 mL).

-

The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated to afford the total alkaloid fraction.

-

-

Column Chromatography:

-

The total alkaloid fraction is subjected to column chromatography on a silica (B1680970) gel (200-300 mesh) column.

-

The column is eluted with a gradient of chloroform-methanol (100:0 to 80:20, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia (90:10:1) solvent system and visualized with Dragendorff's reagent.

-

-

Purification:

-

Fractions containing imperialine are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid to yield pure imperialine.

-

Structure Elucidation

The structure of an isolated Cevanine-type alkaloid is typically elucidated using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to piece together the carbon skeleton and the positions of substituents.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

Signaling Pathways Modulated by Cevanine-Type Alkaloids

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of Cevanine-type alkaloids. Two key signaling pathways that have been implicated are the Hedgehog (Hh) and Transforming Growth Factor-beta (TGF-β) pathways.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is linked to the development of several cancers. Some steroidal alkaloids, particularly of the jervine and veratramine types, are known inhibitors of this pathway, often by directly binding to the Smoothened (Smo) receptor. While direct binding of Cevanine-type alkaloids to Smo is still under investigation, their structural similarity to known Smo inhibitors suggests a potential interaction.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer progression. Certain Cevanine-type alkaloids, such as peimine, have been shown to exert antifibrotic effects by modulating this pathway. They may act by inhibiting the phosphorylation of Smad proteins, which are key downstream effectors of TGF-β signaling.[2]

Conclusion